3-(Naphthalen-1-yl)-5-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
3-naphthalen-1-yl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O2/c19-18(20,21)14-9-12(8-13(10-14)17(22)23)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPGIOGFDFQEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-66-4 | |
| Record name | Benzoic acid, 3-(1-naphthalenyl)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261956-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Bromination Methods
Bromination is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or via radical-initiated protocols with N-bromosuccinimide (NBS). A modified approach from CN101066917A employs a mixture of sulfuric acid and acetic acid to generate in situ brominating agents, enhancing regioselectivity. For example:
Procedure :
-
5-(Trifluoromethyl)benzoic acid (10.0 g, 48.8 mmol) is dissolved in glacial acetic acid (50 mL).
-
Concentrated sulfuric acid (30 mL) is added dropwise under cooling (15–20°C).
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1,3-Dibromo-5,5-dimethylhydantoin (16.8 g, 58.6 mmol) is introduced portion-wise, maintaining the temperature below 40°C.
-
The reaction is stirred for 6–8 hours, monitored by GC-MS, until the starting material is consumed.
Workup :
The crude product is diluted with ice water, extracted with dichloromethane, and purified via recrystallization from ethanol/water to yield 3-bromo-5-(trifluoromethyl)benzoic acid (82% yield, purity >98%).
Suzuki-Miyaura Cross-Coupling with Naphthalen-1-yl Boronic Acid
The Suzuki-Miyaura reaction provides a robust method for introducing the naphthalen-1-yl group at the 3-position. This step requires protection of the carboxylic acid to prevent catalyst poisoning.
Ester Protection
The carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) followed by methanol:
Typical Conditions :
Coupling Reaction
The methyl ester is coupled with naphthalen-1-yl boronic acid under palladium catalysis:
Reagents :
| Component | Amount | Molar Equiv. |
|---|---|---|
| Methyl 3-bromo-5-(trifluoromethyl)benzoate | 4.5 g | 1.0 |
| Naphthalen-1-yl boronic acid | 3.1 g | 1.2 |
| Pd(PPh₃)₄ | 0.3 g | 0.05 |
| Na₂CO₃ | 2.5 g | 2.5 |
| DME/H₂O (3:1) | 50 mL | – |
Procedure :
-
The aryl bromide, boronic acid, and catalyst are combined in degassed DME/H₂O.
-
The mixture is heated at 80°C for 12 hours under nitrogen.
-
Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate).
Yield : 78% of methyl 3-(naphthalen-1-yl)-5-(trifluoromethyl)benzoate.
Hydrolysis of Ester to Carboxylic Acid
The methyl ester is hydrolyzed under basic conditions to regenerate the carboxylic acid:
Conditions :
-
The ester (3.0 g, 7.8 mmol) is stirred with 2N NaOH (20 mL) in THF (30 mL) at 60°C for 4 hours.
-
Acidification with concentrated HCl precipitates the product, which is filtered and dried (yield: 94%, purity: 99.5%).
Alternative Synthesis via Grignard Carboxylation
A less conventional route involves forming a Grignard reagent from 3-bromo-5-(trifluoromethyl)benzene, followed by carboxylation:
Grignard Formation
Reagents :
| Component | Amount | Molar Equiv. |
|---|---|---|
| 3-Bromo-5-(trifluoromethyl)benzene | 10.0 g | 1.0 |
| Magnesium turnings | 1.2 g | 2.2 |
| THF | 100 mL | – |
Procedure :
Carboxylation with CO₂
The Grignard reagent is treated with CO₂ gas at −40°C, followed by acid quenching:
Yield : 65–70% after purification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki Coupling | 78 | 99.5 | High | Moderate |
| Grignard Carboxylation | 68 | 98.0 | Low | High |
| Ullmann Coupling | 60 | 97.0 | Moderate | Low |
The Suzuki-Miyaura route offers superior yield and scalability, albeit with higher catalyst costs. The Grignard method, while cost-effective, suffers from stringent temperature controls and lower yields.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
3-(Naphthalen-1-yl)-5-(trifluoromethyl)benzoic acid has shown promise in medicinal chemistry, particularly as a scaffold for drug development.
Anti-inflammatory Agents
Research indicates that compounds with similar structures can inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. This inhibition can lead to reduced inflammation in various conditions, making it a potential candidate for developing anti-inflammatory drugs .
Anticancer Activity
Studies have suggested that trifluoromethylated compounds exhibit enhanced biological activity against cancer cell lines. The electron-withdrawing nature of the trifluoromethyl group can increase the compound's lipophilicity, potentially improving cell membrane permeability and bioavailability .
Material Science Applications
The unique electronic properties of this compound make it suitable for applications in material science.
Organic Electronics
This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and favorable charge transport properties are advantageous for these applications. Research has demonstrated that incorporating such compounds into device architectures can enhance performance metrics like efficiency and stability .
Polymer Chemistry
In polymer science, this compound can serve as a monomer or additive to improve the thermal and mechanical properties of polymers. Its incorporation can lead to materials with improved resistance to heat and solvents, which are critical for many industrial applications.
Environmental Applications
The environmental impact of chemical compounds is increasingly scrutinized, and this compound is no exception.
Pollution Monitoring
Due to its stability and detectability, this compound could be used as a tracer in environmental studies to monitor pollution levels in water bodies. Its unique structure allows for specific detection methods that could enhance environmental monitoring efforts .
Biodegradability Studies
Research into the biodegradability of fluorinated compounds is vital given their persistence in the environment. Studies focusing on the degradation pathways of such compounds can provide insights into their environmental fate and inform regulatory policies.
Case Studies
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The naphthalene ring can facilitate π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Trifluoromethyl Group Impact :
The -CF₃ group is a key feature in many bioactive compounds. For example:
- 3-(3-Chlorophenyl)-5-(trifluoromethyl)benzoic acid (CAS 1261904-39-5) shares the -CF₃ group but replaces naphthalene with a 3-chlorophenyl substituent. The chlorine atom introduces moderate electron-withdrawing effects, but the smaller phenyl group reduces lipophilicity (clogP ~3.2) compared to the naphthalene analog (estimated clogP >4.5) .
- 3-Methyl-5-(trifluoromethyl)benzoic acid (CAS 117186-02-4) has a methyl group instead of naphthalene, resulting in lower molecular weight (204.15 g/mol vs. ~316.3 g/mol for the target compound) and significantly reduced steric bulk .
Naphthalene vs. Other Aromatic Groups :
- 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS 276861-97-3) replaces naphthalene with a pyrrole ring.
- 4-[({3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-(naphthalen-1-yl)-1,2-oxazol-4-yl}methyl)amino]benzoic acid (compound 26 in ) incorporates a similar naphthalene-CF₃ motif but includes an oxazole linker. This structural complexity may enhance target selectivity but complicates synthesis .
Data Tables
Table 1: Physicochemical Comparison of Selected Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | clogP* | CAS Number |
|---|---|---|---|---|
| 3-(Naphthalen-1-yl)-5-(trifluoromethyl)benzoic acid | C₁₈H₁₃F₃O₂ | 316.3 | ~4.7 | Not Available |
| 3-(3-Chlorophenyl)-5-(trifluoromethyl)benzoic acid | C₁₄H₈ClF₃O₂ | 308.66 | 3.2 | 1261904-39-5 |
| 3-Methyl-5-(trifluoromethyl)benzoic acid | C₉H₇F₃O₂ | 204.15 | 2.1 | 117186-02-4 |
| 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid | C₁₂H₈F₃NO₂ | 255.19 | 2.8 | 276861-97-3 |
*Calculated using ChemDraw.
Biological Activity
3-(Naphthalen-1-yl)-5-(trifluoromethyl)benzoic acid is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various organic compounds, making them more effective in biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure comprises a naphthalene moiety and a trifluoromethyl-substituted benzoic acid, which contributes to its unique chemical properties.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study reviewed various trifluoromethyl-containing drugs, noting that such modifications often lead to enhanced activity against bacterial strains. For instance, the inclusion of a trifluoromethyl group has been shown to increase the potency of compounds against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 10 | Antibacterial |
| Reference Compound | 5 | Antibacterial |
Anti-inflammatory Effects
The anti-inflammatory properties of similar benzoic acid derivatives have been documented. The presence of electron-withdrawing groups like trifluoromethyl can enhance the ability of these compounds to inhibit inflammatory pathways. In vitro studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines in cell models .
Cytotoxicity and Cancer Research
Preliminary studies have suggested that this compound may exhibit cytotoxic effects on certain cancer cell lines. In particular, research has focused on its potential as an anti-cancer agent by inducing apoptosis in tumor cells. A case study involving various derivatives indicated that modifications at the benzoic acid position could lead to increased cytotoxicity against breast cancer cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory processes.
- Receptor Modulation : It can interact with various cellular receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication in cancer cells.
Case Studies
- Antibacterial Efficacy : A study tested the antibacterial efficacy of derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, suggesting strong antibacterial properties .
- Cytotoxicity in Cancer Models : Another research project evaluated the cytotoxic effects on MCF-7 breast cancer cells using a series of benzoic acid derivatives. The study found that modifications led to varying degrees of cell death, with some derivatives achieving over 70% cytotoxicity at lower concentrations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(naphthalen-1-yl)-5-(trifluoromethyl)benzoic acid, and how are intermediates purified?
- Methodology : A key synthesis involves pallada-electrocatalyzed C–H activation. For example, 2-(naphthalen-1-yl)-5-(trifluoromethyl)benzaldehyde reacts with n-butyl acrylate under palladium catalysis, yielding the product after purification via column chromatography (hexane/EtOAc = 5:1) . Another approach uses Suzuki coupling to introduce aromatic substituents, as seen in analogs like methyl 3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(furan-2-yl)-1,2-oxazole-4-carboxylate, which employs Pd catalysts and THF solvent .
- Purification : Column chromatography (silica gel) is standard, while recrystallization is used for crystalline intermediates.
| Synthetic Route | Catalyst | Solvent | Yield | Purification |
|---|---|---|---|---|
| Pallada-electrocatalyzed C–H activation | Pd-based | Not specified | 60% | Column chromatography |
| Suzuki coupling | Pd(PPh₃)₄ | THF | 70–85% (analogs) | Recrystallization |
Q. How is the compound characterized, and what analytical techniques validate its structural integrity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl and naphthyl groups). For analogs, shifts at δ 7.5–8.5 ppm indicate aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for analogs: calculated vs. observed) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Limited solubility in polar solvents (e.g., water) but dissolves in DMSO, DMF, or THF. Analogous trifluoromethylbenzoic acids show similar behavior .
- Stability : Store at −20°C in inert atmospheres. Avoid oxidizers and strong bases to prevent decomposition. Stability in aqueous buffers (pH 4–9) should be tested via LC-MS over 24 hours .
Advanced Research Questions
Q. How can catalytic C–H activation methodologies be optimized to improve reaction yields?
- Experimental Design :
- Catalyst Screening : Test Pd(II)/Pd(0) complexes (e.g., Pd(OAc)₂, PdCl₂) with ligands like phosphines or N-heterocyclic carbenes to enhance turnover .
- Electrochemical Parameters : Adjust voltage (e.g., 1.2–1.5 V) and electrolyte (e.g., LiClO₄) to stabilize intermediates in electrocatalyzed reactions .
- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps.
Q. What mechanisms underlie the biological activity of this compound, particularly in targeting nuclear receptors or enzymes?
- Hypothesis : Structural analogs (e.g., 4-[({3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(naphthalen-1-yl)-1,2-oxazol-4-yl}methyl)amino]benzoic acid) act as inverse agonists for retinoic acid receptor-related orphan receptor γt (RORγt), a therapeutic target in autoimmune diseases .
- Methodology :
- Docking Studies : Use software like AutoDock to simulate binding to RORγt’s ligand-binding domain.
- Functional Assays : Measure IC₅₀ values in reporter gene assays (e.g., HEK293 cells transfected with RORγt-responsive luciferase) .
Q. How should researchers address discrepancies in spectroscopic data or unexpected byproducts during synthesis?
- Troubleshooting :
- Byproduct Analysis : Isolate side products via prep-HPLC and characterize via 2D NMR (e.g., COSY, HMBC) to identify regioisomers or dimerization products .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-311+G(d,p)) spectra for structural confirmation .
- Case Study : A 60% yield in pallada-electrocatalyzed synthesis vs. higher yields in Suzuki couplings may reflect competing pathways (e.g., β-hydride elimination). Optimize temperature (e.g., 80°C → 60°C) or additive (e.g., Ag₂O) to suppress side reactions.
Q. What advanced applications exist for this compound in materials science or catalysis?
- Catalytic Applications : Trifluoromethyl groups enhance electron-withdrawing properties, making the compound a ligand for Pd-catalyzed cross-couplings. Analogous benzoic acids coordinate metals to form stable complexes for C–H functionalization .
- Adsorption Studies : Functionalize carbon nanotubes or MOFs with the carboxylate group for selective metal ion (e.g., Co²⁺) capture, as seen in modified active carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
